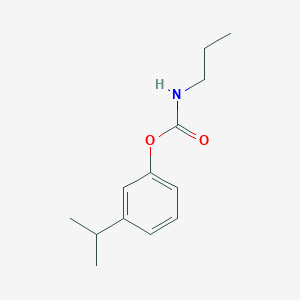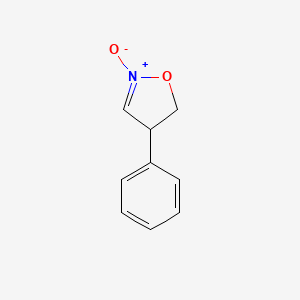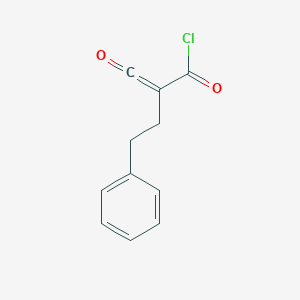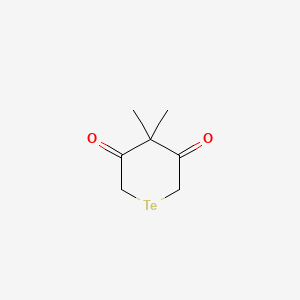![molecular formula C15H14ClNO2 B14618893 Methanone, [5-chloro-2-[(2-hydroxyethyl)amino]phenyl]phenyl- CAS No. 58605-27-9](/img/structure/B14618893.png)
Methanone, [5-chloro-2-[(2-hydroxyethyl)amino]phenyl]phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanone, [5-chloro-2-[(2-hydroxyethyl)amino]phenyl]phenyl- is an organic compound with the molecular formula C14H12ClNO2 It is a derivative of benzophenone, characterized by the presence of a chloro group and a hydroxyethylamino group attached to the phenyl rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [5-chloro-2-[(2-hydroxyethyl)amino]phenyl]phenyl- typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-nitroaniline and benzoyl chloride.
Reduction: The nitro group of 5-chloro-2-nitroaniline is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Acylation: The resulting 5-chloro-2-aminophenyl is then acylated with benzoyl chloride to form 5-chloro-2-benzoylaminophenyl.
Hydroxyethylation: The final step involves the reaction of 5-chloro-2-benzoylaminophenyl with ethylene oxide to introduce the hydroxyethyl group, yielding Methanone, [5-chloro-2-[(2-hydroxyethyl)amino]phenyl]phenyl-.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions
Methanone, [5-chloro-2-[(2-hydroxyethyl)amino]phenyl]phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Methanone, [5-chloro-2-[(2-hydroxyethyl)amino]phenyl]phenyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Methanone, [5-chloro-2-[(2-hydroxyethyl)amino]phenyl]phenyl- involves its interaction with various molecular targets and pathways. The hydroxyethylamino group can form hydrogen bonds with biological molecules, influencing their activity. The chloro group can participate in halogen bonding, further modulating the compound’s interactions. These interactions can affect cellular processes such as enzyme activity, signal transduction, and gene expression.
類似化合物との比較
Similar Compounds
Benzophenone: A parent compound with similar structural features but lacks the chloro and hydroxyethylamino groups.
5-Chloro-2-(methylamino)phenyl]phenylmethanone: Similar structure but with a methylamino group instead of a hydroxyethylamino group.
2-Methylamino-5-chlorobenzophenone: Another derivative with a methylamino group.
Uniqueness
Methanone, [5-chloro-2-[(2-hydroxyethyl)amino]phenyl]phenyl- is unique due to the presence of both the chloro and hydroxyethylamino groups, which confer distinct chemical and biological properties
特性
CAS番号 |
58605-27-9 |
|---|---|
分子式 |
C15H14ClNO2 |
分子量 |
275.73 g/mol |
IUPAC名 |
[5-chloro-2-(2-hydroxyethylamino)phenyl]-phenylmethanone |
InChI |
InChI=1S/C15H14ClNO2/c16-12-6-7-14(17-8-9-18)13(10-12)15(19)11-4-2-1-3-5-11/h1-7,10,17-18H,8-9H2 |
InChIキー |
KLYOVNUKGJZKBU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N,N'-[(2,4-Dinitrophenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14618818.png)





![N,N-Dimethyl-4-[(E)-(piperidin-1-yl)diazenyl]benzamide](/img/structure/B14618865.png)
![2,2'-{Thiene-2,5-diylbis[(ethene-2,1-diyl)thiene-5,2-diylethene-2,1-diyl]}dithiophene](/img/structure/B14618870.png)


![N-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14618882.png)

